2-Chloro-4-methyl-5-nitropyridine
Overview
Description
2-Chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a light cream to light brown crystalline powder that is soluble in methanol . This compound is primarily used in chemical synthesis studies and serves as an important intermediate in various industrial applications .
Mechanism of Action
Target of Action
It is known to be used in chemical synthesis studies , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Biochemical Pathways
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. This suggests that it may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Result of Action
Given its use in chemical synthesis studies , it can be inferred that its action results in the formation of new chemical compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-5-nitropyridine. For instance, it’s recommended to store the compound in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature can affect its stability. Furthermore, its safety information indicates that it can cause irritation to the eyes, skin, and respiratory system , suggesting that its action and efficacy can be influenced by the exposure route and the protective measures taken during handling.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of bactericides, plant growth regulators, antibiotics, and other medicaments . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence metabolic flux and metabolite levels, altering the balance of key metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion .
Preparation Methods
The synthesis of 2-Chloro-4-methyl-5-nitropyridine typically involves the chlorination of 2-Hydroxy-4-methyl-5-nitropyridine. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorination reagents. The reaction is carried out at a temperature range of 100-105°C for about 5 hours . After the reaction, the product is extracted and purified to obtain a high yield of this compound.
Chemical Reactions Analysis
2-Chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-methyl-5-nitropyridine is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry . Additionally, it is used in the development of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
2-Chloro-4-methyl-5-nitropyridine can be compared with other similar compounds such as:
- 2-Chloro-5-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-nitropyridine
These compounds share similar structural features but differ in the position of substituents on the pyridine ring, which can influence their reactivity and applications . The unique combination of chlorine, methyl, and nitro groups in this compound makes it particularly useful in specific synthetic pathways.
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUMEVIIGNXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323073 | |
Record name | 2-Chloro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-33-9 | |
Record name | 2-Chloro-4-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methyl-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23056-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the structural characteristics of 2-chloro-4-methyl-5-nitropyridine?
A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP method and the 6-311++G (d,p) basis set to elucidate the structure of this compound [, ]. This computational approach allowed the researchers to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Furthermore, the study compared these theoretical calculations with experimental data obtained through spectral measurements, including nuclear magnetic resonance (NMR) spectroscopy. This comparison validated the accuracy of the theoretical predictions and provided a comprehensive understanding of the molecule's structure [, ].
Q2: What analytical techniques were used to study this compound, and how do they contribute to understanding its properties?
A2: The research employed a combination of experimental and theoretical methods to analyze this compound. Experimentally, spectral techniques such as vibrational spectroscopy and NMR were utilized [, ]. Vibrational spectroscopy helps to identify characteristic functional groups within the molecule based on their unique vibration patterns. NMR spectroscopy, on the other hand, provides insights into the arrangement of atoms and the electronic environment surrounding them. These experimental techniques were complemented by theoretical calculations using DFT [, ]. DFT calculations enable the prediction of various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. By comparing the experimental spectra with the theoretically calculated values, researchers were able to confirm the accuracy of the predicted structure and gain a deeper understanding of the molecule's behavior [, ]. This multi-faceted approach, combining experimental and computational methods, provides a robust and comprehensive characterization of this compound.
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